GNE-987 -

GNE-987

Catalog Number: EVT-2515264
CAS Number:
Molecular Formula: C56H67F2N9O8S2
Molecular Weight: 1096.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of GNE-987 involves several key steps, focusing on the development of a bifunctional molecule that can effectively bind to BRD4 and VHL. The synthetic route typically includes:

  1. Formation of the BRD4 Ligand: This involves the chemical modification of existing BRD4 inhibitors to enhance their binding affinity and specificity.
  2. Linkage to VHL: A critical step is the conjugation of the BRD4 ligand to a VHL ligand, which enables the targeting of BRD4 for degradation.
  3. Optimization: The final compound is optimized for pharmacokinetic properties and stability, ensuring effective delivery and action within biological systems.

Technical parameters such as reaction conditions, solvent choice, and purification methods are crucial in achieving high yield and purity of GNE-987 .

Molecular Structure Analysis

GNE-987's molecular structure is characterized by its dual binding capabilities. It consists of:

  • A BRD4-targeting moiety: This part of the molecule binds specifically to the bromodomains of BRD4.
  • A VHL ligand: This component recruits the VHL E3 ligase for ubiquitination.

The precise molecular formula and structural details are often derived from X-ray crystallography or NMR studies, which provide insights into the spatial arrangement of atoms within GNE-987. The compound exhibits a well-defined three-dimensional structure that facilitates its interaction with both BRD4 and VHL .

Chemical Reactions Analysis

GNE-987 undergoes several significant chemical reactions during its mechanism of action:

  1. Binding Reaction: It forms a stable ternary complex with BRD4 and VHL, which is crucial for its function.
  2. Ubiquitination: Upon binding, GNE-987 facilitates the ubiquitination of BRD4 by VHL, marking it for degradation by the proteasome.
  3. Degradation: The ubiquitinated BRD4 is then targeted for proteasomal degradation, leading to reduced levels of this protein in cancer cells.

These reactions are vital for GNE-987's effectiveness as an anticancer agent, as they directly influence the cellular levels of oncogenic proteins regulated by BRD4 .

Mechanism of Action

The mechanism of action for GNE-987 involves several key processes:

  1. Target Engagement: GNE-987 binds to BRD4 with high affinity, disrupting its normal function in regulating gene expression related to cell growth and survival.
  2. Recruitment of E3 Ligase: The compound recruits VHL E3 ligase to the BRD4 target, facilitating its ubiquitination.
  3. Induction of Degradation: The ubiquitinated BRD4 is subsequently degraded by the proteasome, leading to decreased expression of oncogenes such as C-Myc.

This cascade results in significant antiproliferative effects across various cancer cell lines, including acute myeloid leukemia and glioblastoma .

Physical and Chemical Properties Analysis

GNE-987 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da (exact value depends on specific structural details).
  • Solubility: Soluble in common organic solvents; solubility in aqueous media may vary based on formulation.
  • Stability: Stability studies indicate that GNE-987 maintains its efficacy under physiological conditions but may require specific storage conditions to prevent degradation.

These properties are essential for determining optimal dosing regimens and delivery methods in therapeutic applications .

Applications

GNE-987 has significant potential applications in cancer therapy due to its ability to selectively degrade oncogenic proteins:

  1. Acute Myeloid Leukemia: Demonstrated efficacy in reducing tumor burden and improving survival rates in preclinical models.
  2. Glioblastoma: Exhibits antiproliferative effects through downregulation of key oncogenes associated with tumor growth.
  3. Neuroblastoma and Osteosarcoma: Shows promise in inhibiting growth and inducing apoptosis in these malignancies through similar mechanisms.

Properties

Product Name

GNE-987

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide

Molecular Formula

C56H67F2N9O8S2

Molecular Weight

1096.3 g/mol

InChI

InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1

InChI Key

VTPSYVSGGUUAFN-GDNJTPAESA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Solubility

not available

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.